molecular formula C14H25NOSi B11761361 (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine

(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine

Cat. No.: B11761361
M. Wt: 251.44 g/mol
InChI Key: JHQZPNRCKJQIFZ-NSHDSACASA-N
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Description

(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected phenol is then subjected to further reactions to introduce the ethanamine moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

    Reduction: Reduction reactions can target the phenyl ring or the amine group, leading to various reduced products.

    Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions to yield the corresponding phenol.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and phenols.

    Substitution: Formation of the corresponding phenol after TBDMS removal.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups during multi-step synthesis processes.

Biology: In biological research, the compound can be used to study the effects of silyl-protected phenols on various biological systems.

Industry: The compound finds applications in the production of specialty chemicals and materials, where its unique structural properties can be leveraged .

Mechanism of Action

The mechanism of action of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, which can influence the compound’s reactivity and interaction with biological molecules. The ethanamine moiety can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine lies in its combination of a silyl-protected phenol with an ethanamine moiety, providing both steric protection and functional versatility. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C14H25NOSi

Molecular Weight

251.44 g/mol

IUPAC Name

(1S)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine

InChI

InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3/t11-/m0/s1

InChI Key

JHQZPNRCKJQIFZ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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